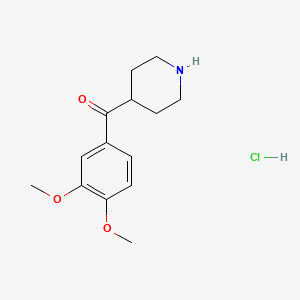

4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride

Description

Significance of Piperidine (B6355638) Moieties in Chemical Biology

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry. sigmaaldrich.comnih.gov Its prevalence is so significant that it is often referred to as a "privileged scaffold," a framework that is capable of binding to multiple, diverse biological targets. nih.govresearchgate.net This versatility stems from its unique three-dimensional structure and its ability to serve as a robust scaffold for introducing various functional groups in defined spatial orientations. nih.gov

Piperidine derivatives are integral components in a vast number of pharmaceuticals, spanning a wide range of therapeutic classes. nih.gov Their applications include anticancer agents, antivirals, analgesics, antipsychotics, and treatments for Alzheimer's disease. sigmaaldrich.com For instance, the piperidine moiety is a key feature in drugs like Donepezil, used to treat Alzheimer's, and in potent analgesics. nih.gov The nitrogen atom within the piperidine ring is basic, allowing for the formation of hydrochloride salts which can improve solubility and stability, a critical aspect for drug development. nih.govebi.ac.uk The ability to modify the piperidine ring at various positions allows medicinal chemists to fine-tune the structure-activity relationships (SARs) of a potential drug candidate, optimizing its efficacy, selectivity, and pharmacokinetic properties. nih.gov

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Donepezil | Alzheimer's Disease |

| Methylphenidate | ADHD Treatment |

| Haloperidol | Antipsychotic |

| Fentanyl | Opioid Analgesic |

| Loperamide | Antidiarrheal |

Role of Dimethoxybenzoyl Units in Bioactive Compounds

The dimethoxybenzoyl unit, specifically the 3,4-dimethoxy substitution pattern (also known as a veratroyl group), is another important feature found in many bioactive compounds. The methoxy (B1213986) groups (-OCH3) can significantly influence a molecule's properties. They can alter electronic characteristics, lipophilicity, and metabolic stability. nih.gov By participating in hydrogen bonding and other non-covalent interactions, methoxy groups can enhance the binding affinity of a molecule to its biological target. researchgate.net

The placement of two methoxy groups on a benzoyl ring creates a distinct electronic and steric profile that can be crucial for biological activity. Structure-activity relationship (SAR) studies often explore different substitution patterns on aromatic rings to optimize a compound's potency and selectivity. nih.gov For example, research into 2,6-dimethoxybenzoyl derivatives has shown that this substitution pattern can be favorable for inhibiting chitin (B13524) synthesis. nih.gov Similarly, the 3,4,5-trimethoxybenzoyl moiety is another recurring structural theme in compounds with demonstrated biological effects, such as analgesic and antimicrobial activities. researchgate.net The strategic placement of these methoxy groups is a key tool for medicinal chemists to modulate the pharmacological profile of a lead compound.

Table 2: Bioactive Scaffolds Mentioned in Research

| Scaffold Fragment | Associated Biological Context |

|---|---|

| 2,6-Dimethoxybenzoyl | Chitin Synthesis Inhibition nih.gov |

| 3,4,5-Trimethoxybenzoyl | Analgesic & Antimicrobial Activity researchgate.net |

| p-Fluorobenzoyl | Antipsychotic Agents nih.gov |

| 5,6-Dimethoxyindanone | Acetylcholinesterase Inhibition nih.gov |

Overview of Chemical Space Surrounding 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride

The compound this compound is a member of the benzoylpiperidine class of molecules. This class is characterized by a piperidine ring attached to a benzoyl group, in this case, substituted with two methoxy groups at the 3 and 4 positions of the benzene (B151609) ring. While specific research on the biological activity of 4-(3,4-dimethoxybenzoyl)piperidine is limited in publicly available literature, the broader benzoylpiperidine framework is a recurrent and valuable structure in drug development. nih.gov

The chemical space around this compound is populated with molecules investigated for various central nervous system (CNS) and other activities. For example, derivatives containing a 4-(p-fluorobenzoyl)piperidine moiety have been explored for their potential as antipsychotic agents, targeting serotoninergic and dopaminergic receptors. nih.gov In a different therapeutic area, extensive research has been conducted on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as highly potent inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. nih.gov The synthesis of benzoylpiperidines is a well-established area of organic chemistry, often involving the acylation of a pre-formed piperidine ring with a suitable benzoyl chloride. orgsyn.org The specific compound, this compound, serves as a chemical intermediate or a building block for creating more complex molecules, leveraging the established bioactivity of both the piperidine and the dimethoxybenzoyl scaffolds.

Table 3: Chemical Compound Information

| Compound Name | Molecular Formula |

|---|---|

| This compound | C14H20ClNO3 |

| 4-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride | C14H22ClNO2 |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | C35H38N2O3S · HCl |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3.ClH/c1-17-12-4-3-11(9-13(12)18-2)14(16)10-5-7-15-8-6-10;/h3-4,9-10,15H,5-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZSCTNFLLYEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2CCNCC2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches to 4 3,4 Dimethoxybenzoyl Piperidine Hydrochloride and Analogues

Retrosynthetic Analysis of the 4-(3,4-Dimethoxybenzoyl)piperidine Core

A retrosynthetic analysis of the 4-(3,4-dimethoxybenzoyl)piperidine core identifies several logical bond disconnections that pave the way for viable forward synthetic routes. The most prominent disconnection is at the carbon-carbon bond between the piperidine (B6355638) ring's C4 position and the carbonyl group of the benzoyl moiety. This approach simplifies the target molecule into a piperidine-based synthon and a 3,4-dimethoxybenzoyl synthon.

This primary disconnection suggests several forward-synthesis strategies:

Acylation-based methods : These involve the reaction of a piperidine precursor with an activated derivative of 3,4-dimethoxybenzoic acid, such as its acyl chloride. A key example is the Weinreb-Nahm ketone synthesis, which utilizes a C4-substituted N-alkoxy-N-methylamide on the piperidine ring (a Weinreb amide) reacting with an organometallic reagent like 3,4-dimethoxyphenyl magnesium bromide. nih.gov Another possibility is the reaction of a 4-cyanopiperidine precursor with an organometallic reagent, followed by hydrolysis to yield the ketone. google.com

Oxidation of a secondary alcohol : This pathway involves the formation of the C-C bond via the reaction of a 4-piperidyl organometallic reagent with 3,4-dimethoxybenzaldehyde, followed by oxidation of the resulting secondary alcohol to the desired ketone.

A secondary set of disconnections can be made within the piperidine ring itself. This leads to acyclic precursors that can be cyclized to form the heterocyclic system, a common strategy in piperidine synthesis. These disconnections point toward methods such as intramolecular reductive amination or cyclization of bifunctional linear molecules.

Classical Synthetic Routes for the Piperidine Ring System

The piperidine scaffold is a ubiquitous structural motif in a vast number of biologically active compounds, and numerous methods for its synthesis have been developed. nih.gov These can be broadly categorized into cyclization reactions and reductive amination strategies.

Intramolecular cyclization reactions are a powerful tool for constructing the piperidine ring from linear precursors. These methods often offer a high degree of control over the stereochemistry of the resulting heterocycle. A variety of cyclization strategies have been reported. nih.gov

One of the most established methods is the Dieckmann condensation , which involves the intramolecular cyclization of a diester to form a β-keto ester. This approach is particularly useful for synthesizing 4-piperidones, which are versatile intermediates that can be further elaborated to the target compound. dtic.mil Other notable cyclization reactions include aza-Diels-Alder reactions, radical-mediated cyclizations, metal-catalyzed cyclizations, and various electrophilic or nucleophilic ring-closing reactions. nih.govdtic.mil More recent developments include electroreductive cyclization, which uses an imine and a terminal dihaloalkane to form the piperidine ring in a flow microreactor. nih.govbeilstein-journals.org

| Cyclization Method | Precursor Type | Key Reagents/Conditions | Resulting Intermediate |

|---|---|---|---|

| Dieckmann Condensation | N-substituted diamino diester | Base (e.g., NaOEt) | β-keto ester (piperidone precursor) dtic.mil |

| Aza-Diels-Alder Reaction | Imine and diene | Lewis acid or thermal conditions | Tetrahydropyridine derivative dtic.mil |

| Radical Cyclization | Unsaturated amine with a radical initiator | Radical initiator (e.g., AIBN, Bu3SnH) | Substituted piperidine nih.gov |

| Aza-Prins Cyclization | N-tosyl homoallylamine and carbonyl compound | AlCl3, trimethylsilyl halide | trans-2-substituted-4-halopiperidine organic-chemistry.org |

| Electroreductive Cyclization | Imine and terminal dihaloalkane | Electrochemical cell, flow microreactor | Substituted piperidine nih.govbeilstein-journals.org |

Reductive amination is a robust and widely used method for forming C-N bonds and is highly effective for synthesizing piperidines. researchgate.netmtroyal.ca The strategy can be applied in both intermolecular and intramolecular fashions.

A particularly efficient approach is the double reductive amination (DRA) of 1,5-dicarbonyl compounds with a primary amine or ammonia. chim.it This one-pot reaction involves the sequential formation of two imine or enamine intermediates, which are then reduced to form the piperidine ring. The versatility of this method is enhanced by the wide availability of both dicarbonyl substrates and primary amines. chim.it

Intramolecular reductive amination of δ-amino aldehydes or ketones is another key strategy. The linear precursor cyclizes via the formation of an intermediate iminium ion, which is then reduced in situ to yield the piperidine. A variety of reducing agents can be employed for these transformations, each with its own advantages in terms of reactivity and selectivity.

| Reducing Agent | Typical Substrates | Advantages | Reference |

|---|---|---|---|

| Sodium cyanoborohydride (NaBH3CN) | Iminium ions | Mild; selective for iminiums over carbonyls | tandfonline.com |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Imines, enamines | Mild; non-toxic byproducts | |

| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | Imines, enamines, pyridines | Clean; scalable | whiterose.ac.uk |

| Borane-Pyridine Complex (BAP) | Iminium ions | Avoids nitrile impurities; inexpensive | tandfonline.com |

| Phenylsilane | Imines (with iron catalyst) | Used in iron-catalyzed reductive amination cascades | nih.gov |

Derivatization Strategies for the 3,4-Dimethoxybenzoyl Moiety

Once the piperidine ring is formed, or if a suitable piperidine precursor is commercially available, the focus shifts to the introduction of the 3,4-dimethoxybenzoyl group.

The most direct method for forging the C-C bond between the two core fragments is through an acylation reaction. The specific approach depends on the nature of the piperidine precursor.

Weinreb-Nahm Ketone Synthesis : This is a highly reliable method that involves the reaction of an N-Boc-4-(methoxy(methyl)carbamoyl)piperidine (a Weinreb amide) with an organometallic reagent such as 3,4-dimethoxyphenyllithium or the corresponding Grignard reagent. nih.gov The resulting stable tetrahedral intermediate is then hydrolyzed under mild acidic conditions to furnish the desired ketone with minimal side products.

Friedel-Crafts Acylation : While less common for this specific target, a related Friedel-Crafts reaction could be envisioned. For instance, reacting 1,2-dimethoxybenzene with a piperidine-4-carbonyl chloride precursor in the presence of a Lewis acid like AlCl₃. nih.gov

Reaction with Organometallic Reagents : A 4-cyanopiperidine can be treated with 3,4-dimethoxyphenylmagnesium bromide. The intermediate imine formed after the Grignard addition is then hydrolyzed to yield the ketone. google.com This method is effective for the synthesis of various 4-acylpiperidines.

Cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be used to construct the substituted benzoyl moiety either before or after its attachment to the piperidine ring. For example, one could start with a halogenated benzoylpiperidine, such as 4-(3-bromo-4-hydroxybenzoyl)piperidine, and introduce the methoxy (B1213986) groups through subsequent reactions.

Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose:

Suzuki Coupling : This reaction could be used to couple a boronic acid derivative to an aryl halide. For instance, a 3,4-dibromobenzoylpiperidine could be selectively coupled to install different substituents.

Buchwald-Hartwig Amination : While not directly applicable for installing methoxy groups, this reaction is crucial for synthesizing analogues where aromatic amines are required.

Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides, providing a route to acetylenic ketones. researchgate.net This could be a step in a longer sequence to build a more complex aromatic substituent pattern.

These modern coupling strategies provide a high degree of flexibility, allowing for the late-stage diversification of the aromatic portion of the molecule to generate a wide array of analogues for further research.

Stereoselective Synthesis of Enantiopure 4-(3,4-Dimethoxybenzoyl)piperidine Hydrochloride

Achieving enantiopurity in piperidine-containing compounds is crucial, as the stereochemistry often dictates the pharmacological activity. The synthesis of enantiomerically enriched piperidines, such as analogues of 4-(3,4-dimethoxybenzoyl)piperidine, has been explored through various asymmetric routes. snnu.edu.cnacs.org Traditional methods often involve lengthy syntheses or resolution of racemic mixtures, but modern approaches focus on controlling the absolute stereochemistry from the outset.

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group guides the stereochemical outcome of a reaction, and is subsequently removed to yield the enantiopure product. wikipedia.org

Several types of chiral auxiliaries have been successfully employed in the synthesis of piperidine derivatives.

Phenylglycinol-derived oxazolopiperidone lactams : These are versatile building blocks for creating structurally diverse, enantiopure piperidines. nih.gov They are available in both enantiomeric forms and allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. nih.gov

Betti base : The nonracemic Betti base has been used as a chiral auxiliary to prepare enantiopure 2-alkene- or 2-alkyne-substituted piperidines. A key advantage of this method is a novel N-debenzylation step that avoids traditional hydrogenolysis, thus preserving sensitive functional groups like alkenes and alkynes. nih.gov

trans-2-Phenyl-1-cyclohexanol : Introduced as a practical alternative to other auxiliaries, it has been used in ene reactions to create chiral centers that can be elaborated into the piperidine ring. wikipedia.org

Pseudoephedrine : Both (R,R)- and (S,S)-pseudoephedrine can serve as effective chiral auxiliaries, particularly in alkylation reactions to set the stereochemistry of substituents on the piperidine precursor. wikipedia.org

The general approach involves attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective reaction to create the desired stereocenter(s), and then cleaving the auxiliary to furnish the enantiomerically enriched piperidine core.

Table 1: Examples of Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Phenylglycinol-derived lactams | Cyclocondensation | Versatile for polysubstituted piperidines. nih.gov |

| Betti base | N-Debenzylation | Preserves sensitive groups (alkenes/alkynes). nih.gov |

| trans-2-Phenylcyclohexanol | Ene reactions | Used for glyoxylate-ene reactions. wikipedia.org |

| Pseudoephedrine | Alkylation | Forms diastereomeric amides for alkylation. wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiopure product. Various metal-catalyzed reactions have been developed for the synthesis of chiral piperidines.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This method allows for the cross-coupling of pyridine derivatives with arylboronic acids to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn The resulting tetrahydropyridine can then be reduced to the corresponding chiral piperidine. This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide array of enantioenriched 3-piperidines. snnu.edu.cnacs.org

Gold-catalyzed reactions have also emerged as a powerful tool. A one-pot synthesis of piperidin-4-ols has been developed via a sequence involving a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This method demonstrates high modularity and excellent diastereoselectivity. nih.gov

Table 2: Asymmetric Catalysis Approaches for Piperidine Synthesis

| Catalyst System | Reaction Type | Product Type | Key Advantages |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | 3-Aryl-piperidines | High yield and enantioselectivity. snnu.edu.cnacs.org |

| Gold (I) Complex | Cyclization / Rearrangement | Piperidin-4-ols | One-pot procedure, high modularity. nih.gov |

| Palladium / Pyridine-Oxazoline | Oxidative Amination | Substituted Piperidines | Novel approach for alkene difunctionalization. nih.gov |

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. nih.govacs.org This approach is particularly valuable for creating complex chiral molecules like substituted piperidines.

A general chemoenzymatic strategy has been developed for the asymmetric dearomatization of activated pyridines to prepare piperidines with precise stereochemistry. nih.govacs.org The core of this method is a stereoselective one-pot cascade reaction involving an amine oxidase and an ene imine reductase (EneIRED). nih.govacs.org This enzymatic cascade converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. The flexibility of this method allows for the synthesis of a broad range of chiral piperidines and has been applied to the synthesis of key intermediates for various pharmaceuticals. nih.govacs.org

Key Steps in the Chemoenzymatic Cascade:

Chemical Synthesis : Readily available activated pyridines are converted to N-alkyl tetrahydropyridines (THPs). acs.org

Enzymatic Oxidation : An amine oxidase (such as 6-HDNO) catalyzes the oxidation of the THP. nih.govacs.org

Enzymatic Reduction : An EneIRED enzyme facilitates a conjugate reduction and iminium reduction to yield the final chiral piperidine product with high enantiomeric excess. nih.govacs.org

This combination of chemical and biological transformations highlights a powerful and sustainable route to valuable chiral building blocks. nih.gov

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. Novel technologies like microwave-assisted synthesis and flow chemistry are being applied to the synthesis of piperidine derivatives to achieve these goals.

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. rasayanjournal.co.innih.gov The volumetric heating provided by microwaves can lead to rapid and uniform temperature increases, accelerating reaction rates. rasayanjournal.co.in

In the context of heterocyclic chemistry, microwave-assisted multicomponent reactions (MCRs) are particularly effective for generating molecular diversity in a single step. beilstein-journals.org For the synthesis of piperidine analogues, a microwave-assisted approach could be employed in several key transformations:

Condensation Reactions : Forming imine or enamine intermediates required for cyclization.

Cycloaddition Reactions : Constructing the piperidine ring itself.

Coupling Reactions : Attaching substituents like the 3,4-dimethoxybenzoyl group.

For instance, a one-pot, three-component Hantzsch condensation to form a dihydropyridine ring, a precursor to piperidines, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, especially when performed under solvent-free conditions. nih.gov This approach offers high yields, short reaction times, and a simplified workup, aligning with the principles of green chemistry. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours rasayanjournal.co.innih.gov |

| Energy Efficiency | Lower | Higher rasayanjournal.co.in |

| Yields | Often lower | Generally improved rasayanjournal.co.inbeilstein-journals.org |

| Side Products | More prevalent | Reduced, leading to higher purity rasayanjournal.co.in |

| Scalability | Well-established | Can be adapted from mg to kg scale rasayanjournal.co.in |

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. mdpi.com

Benefits of Flow Chemistry for Piperidine Synthesis:

Enhanced Safety : The small reactor volumes allow for better control over reaction temperature, especially for highly exothermic reactions. Hazardous or unstable intermediates can be generated and consumed in situ without isolation. mdpi.comnih.gov

Improved Efficiency : Superior heat and mass transfer lead to faster reactions, higher conversions, and improved selectivity. mdpi.com

Precise Control : Reaction parameters such as temperature, pressure, and residence time can be accurately controlled, leading to greater reproducibility.

Scalability : Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors.

Multi-step syntheses can be "telescoped" in a flow system, where the output from one reactor is fed directly into the next, eliminating the need for intermediate workup and purification steps. mdpi.com This has been successfully applied to the synthesis of complex active pharmaceutical ingredients (APIs). For the synthesis of a molecule like this compound, a flow process could integrate the formation of the piperidine ring, the acylation step, and the final salt formation into a single, continuous operation.

Solvent-Free Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzoyl)piperidine and its analogues, which are typically formed via Friedel-Crafts acylation, has been adapted to solvent-free conditions, aligning with the principles of green chemistry. researchgate.netresearchgate.net These methods aim to reduce the use of volatile and often hazardous organic solvents, thereby minimizing environmental impact and simplifying product work-up. longdom.org The reaction typically involves the acylation of veratrole (1,2-dimethoxybenzene) with an appropriate acylating agent derived from piperidine.

Under solvent-free conditions, the reaction is generally conducted by heating the neat mixture of reactants in the presence of a solid acid catalyst. researchgate.netresearchgate.net Research into the benzoylation of veratrole, a key step in forming the dimethoxybenzoyl moiety, has demonstrated high efficiency without the need for a solvent medium. researchgate.net For instance, using benzoic anhydride as the acylating agent and a robust solid acid catalyst, high conversion rates have been achieved at elevated temperatures. researchgate.netresearchgate.net One study found that a cesium-exchanged dodecatungstophosphoric acid catalyst on K-10 clay (Cs-DTP/K-10) provided excellent results, achieving 89.3% conversion of veratrole at 90°C within 2 hours with 100% selectivity for the desired product. researchgate.netresearchgate.net

The optimization of solvent-free reactions involves systematically studying parameters such as reaction temperature, catalyst amount, and the molar ratio of the reagents to maximize yield and selectivity. chemijournal.com The absence of a solvent not only makes the process more environmentally benign but can also, in some cases, enhance reaction rates and lead to higher product yields. chemijournal.com

| Parameter | Condition | Outcome | Reference |

| Reactants | Veratrole, Benzoic Anhydride | - | researchgate.netresearchgate.net |

| Catalyst | Cs-DTP/K-10 | - | researchgate.netresearchgate.net |

| Temperature | 90 °C | 89.3% Conversion | researchgate.netresearchgate.net |

| Time | 2 hours | 100% Selectivity | researchgate.netresearchgate.net |

| Catalyst Loading | 4% (w/v) | - | researchgate.netresearchgate.net |

Catalyst Development for Efficient Synthesis

The efficient synthesis of 4-(3,4-dimethoxybenzoyl)piperidine hinges on the Friedel-Crafts acylation reaction, for which catalyst development has been a major focus of research. researchgate.netlongdom.org Historically, this transformation relied on stoichiometric amounts of homogeneous Lewis acid catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂). longdom.orggoogle.com While effective, these conventional catalysts present significant drawbacks, including difficulties in separation from the reaction mixture, corrosion of equipment, and the generation of substantial amounts of toxic waste. longdom.org

To overcome these limitations, significant efforts have been directed towards developing heterogeneous solid acid catalysts. longdom.org These modern catalysts are generally more environmentally friendly, reusable, and cost-effective, making them suitable for larger-scale industrial applications. longdom.orgchemijournal.com They offer higher thermal stability and can be easily recovered and reused without significant loss of activity. longdom.org

Key developments in solid acid catalysts for the acylation of veratrole (a precursor to the target compound) include:

Binary Metal Oxides : TiO₂-SnO₂ solid solution catalysts have shown high efficiency and stability. researchgate.net The strong Lewis acid sites on the catalyst surface are credited with its high activity, achieving a 74% conversion of veratrole and 97% selectivity for the desired ketone product. researchgate.net

Supported Heteropolyacids : Materials such as silicotungstic acid supported on metal oxides like zirconia (ZrPW), titania (TiPW), and tin oxide (SnPW) have been successfully used as solid acid catalysts in solvent-free acylations. chemijournal.com

Zeolites : Nanocrystalline ZSM-5 has been employed for the liquid-phase acylation of veratrole, demonstrating high conversion rates under mild temperature conditions (60-100°C). longdom.org

Clay-Supported Catalysts : Cesium-exchanged dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10) has proven to be a robust, reusable, and highly effective catalyst for the solvent-free benzoylation of veratrole. researchgate.netresearchgate.net

These advanced catalysts represent a significant move away from polluting liquid acids, paving the way for cleaner and more sustainable production of aromatic ketones like 4-(3,4-dimethoxybenzoyl)piperidine. researchgate.netresearchgate.net

| Catalyst Type | Example(s) | Key Advantages | Reference |

| Homogeneous Lewis Acid | AlCl₃, FeCl₃, ZnCl₂ | Effective for acylation | longdom.org |

| Binary Metal Oxide | TiO₂-SnO₂ | High efficiency, stability, strong Lewis acid sites | researchgate.net |

| Supported Heteropolyacid | ZrPW, TiPW, SnPW | High thermal stability, eco-friendly | chemijournal.com |

| Zeolite | Nanocrystalline ZSM-5 | High conversion at mild temperatures, reusable | longdom.org |

| Clay-Supported Acid | Cs-DTP/K-10 | Robust, reusable, high conversion in solvent-free conditions | researchgate.netresearchgate.net |

Purification and Salt Formation Techniques for Hydrochloride Derivatives

Following the synthesis of the 4-(3,4-dimethoxybenzoyl)piperidine free base, purification is necessary to remove unreacted starting materials, catalysts, and by-products. Standard laboratory techniques such as flash column chromatography are often employed to achieve high purity of the final compound. google.com Recrystallization from a suitable solvent system is another common method to obtain the purified crystalline base. researchgate.net

The conversion of the purified piperidine derivative to its hydrochloride salt is a critical final step. This process is performed to enhance the compound's stability, crystallinity, and handling properties. The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrogen chloride. cdnsciencepub.comgoogle.com

A general procedure involves dissolving the purified 4-(3,4-dimethoxybenzoyl)piperidine base in an appropriate organic solvent, such as ethyl acetate, diethyl ether, or methanol. google.comgoogle.com Hydrogen chloride, either as a gas or as a solution in a solvent like ether or ethanol, is then added to this solution. google.comgoogle.com The addition of HCl protonates the basic nitrogen atom of the piperidine ring, leading to the formation of the ammonium chloride salt. This salt is generally much less soluble in the organic solvent than the free base, causing it to precipitate out of the solution. google.com The resulting solid is then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum to yield the final this compound product. google.com

Structure Activity Relationship Sar Studies of 4 3,4 Dimethoxybenzoyl Piperidine Hydrochloride Analogues

Impact of Piperidine (B6355638) Ring Substitutions on Preclinical Activity

The piperidine ring is a key feature of many biologically active compounds. Alterations to this ring system, including substitutions on the nitrogen atom and at other positions, can significantly impact the pharmacological profile of a molecule.

The nitrogen atom of the piperidine ring is a common site for modification in drug design, as substituents at this position can influence properties such as receptor affinity, selectivity, and pharmacokinetics.

In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the nature of the substituent on the piperidine nitrogen was found to be crucial for their anti-acetylcholinesterase (anti-AChE) activity. The presence of a benzyl (B1604629) group on the piperidine nitrogen was associated with high potency. Conversely, replacing the N-benzyl group with an N-benzoyl group resulted in a derivative that was almost inactive. nih.gov This suggests that the basicity of the piperidine nitrogen plays a significant role in the activity of this class of compounds. nih.gov

The following table summarizes the general impact of N-substitutions on the activity of piperidine-containing compounds based on findings from related series.

| N-Substituent | General Impact on Preclinical Activity | Reference Compound Example |

| Benzyl | Often associated with potent activity in various assays. | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine |

| Benzoyl | Can lead to a significant decrease or loss of activity. | N-benzoylpiperidine derivative |

This data is based on studies of related piperidine derivatives and illustrates the general principles of N-substitution effects.

The C-4 position of the piperidine ring is another critical point for substitution, directly influencing how the molecule interacts with its biological target.

For a series of antifungal 4-aminopiperidines, the nature of the substituent at the C-4 position was a key determinant of their activity. A library of over 30 compounds was synthesized by reductive amination of N-substituted 4-piperidones. The in vitro antifungal activity against various fungal strains was found to be highly dependent on the specific C-4 amino substituent. mdpi.com

In a different class of compounds, piperidinol analogs with anti-tuberculosis activity, modifications to the 4-phenyl-4-piperidinol core were explored. The presence of specific substituents on the phenyl ring at the C-4 position, such as 4-chloro and 3-trifluoromethyl groups, was shown to be important for the observed anti-tuberculosis activity. semanticscholar.org

The table below illustrates the influence of C-4 substitutions on the preclinical activity of piperidine analogues.

| C-4 Substituent Type | General Impact on Preclinical Activity | Example of Active Moiety |

| Amino Group | Can confer significant antifungal activity. | N-dodecyl-1-phenethylpiperidin-4-amine |

| Substituted Phenyl Group | Important for anti-tuberculosis activity. | 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinol |

This data is derived from studies on different classes of piperidine derivatives to highlight the importance of C-4 substitution.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. researchgate.net

In studies of 4-alkyl-4-arylpiperidine derivatives acting as opioid ligands, the stereochemistry at the C-3 and C-4 positions of the piperidine ring was found to be a critical factor. Potent agonists were observed to have a preference for an axial orientation of the 4-aryl group in the chair conformation of the piperidine ring when protonated. Conversely, compounds with a preference for an equatorial 4-aryl group, such as the cis 3,4-dimethyl derivative, exhibited antagonist properties. nih.gov This highlights how the three-dimensional arrangement of substituents on the piperidine ring can determine the nature of the biological response.

| Stereochemical Feature | Biological Interaction Outcome | Example Compound Class |

| Axial 4-Aryl Group | Associated with potent agonist activity at opioid receptors. | 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines |

| Equatorial 4-Aryl Group | Can lead to antagonist properties. | cis-3,4-dimethyl-4-arylpiperidine derivatives |

This table summarizes the general principles of stereochemical influence in 4-arylpiperidine derivatives.

Role of the Benzoyl Moiety Modifications on Preclinical Activity

The benzoyl moiety of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride is another key area for structural modification to modulate biological activity.

Substituents on the phenyl ring of the benzoyl group can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substitution on the benzamide (B126) phenyl ring with a bulky moiety at the para position led to a substantial increase in anti-AChE activity. nih.gov For instance, the introduction of a 4'-(benzylsulfonyl) group resulted in one of the most potent inhibitors in the series. nih.gov

The following table provides examples of how substituents on the benzoyl phenyl ring can influence preclinical activity in related compound series.

| Substituent Position | Substituent Type | Impact on Preclinical Activity |

| para | Bulky groups (e.g., benzylsulfonyl) | Substantial increase in activity. |

| para | Isopropyl group | Potent reversible inhibition of monoacylglycerol lipase (B570770) (MAGL). nih.gov |

| meta | Hydroxyl group | Potent MAGL inhibition. mdpi.com |

| para | Fluorine atom | Potent and selective 5-HT2A ligand activity. nih.gov |

This data is collated from studies on various benzoylpiperidine-containing compounds to illustrate the impact of phenyl ring substitution.

The carbonyl group of the benzoyl moiety is a key hydrogen bond acceptor and plays a crucial role in the interaction with biological targets. nih.gov Isosteric replacement of this carbonyl group with other functional groups can be a valuable strategy in drug design to modulate a compound's properties.

Bioisosteres are functional groups or molecules that have similar chemical and physical properties. The replacement of a carbonyl group with an isostere can impact a molecule's stability, polarity, and hydrogen bonding capacity. For example, an oxetane (B1205548) ring has been investigated as a replacement for a carbonyl group in 4-substituted piperidines. This modification can lead to a lower LogD, which may be beneficial in reducing hERG and CYP activity. ufrj.br

Common isosteric replacements for a carbonyl group include, but are not limited to, oxetanes, sulfones, and various heterocyclic rings. The goal of such a replacement is to maintain or improve the desired biological activity while potentially enhancing other properties such as metabolic stability or reducing off-target effects. ufrj.br

| Carbonyl Isostere | Potential Advantages |

| Oxetane | Can lower LogD, potentially reducing hERG and CYP activity. |

| Sulfone | Alters electronic and hydrogen bonding properties. |

| Heterocyclic Rings | Can mimic hydrogen bonding and improve metabolic stability. |

This table provides a general overview of potential isosteric replacements for a carbonyl group and their theoretical advantages in drug design.

Linker Region Modifications and Their Biological Implications

The linker region of a ligand, the molecular scaffold connecting key pharmacophoric features, plays a pivotal role in determining the biological activity of a drug candidate. In the context of this compound analogues, modifications to the linker connecting the piperidine ring and the dimethoxybenzoyl moiety can profoundly influence the compound's affinity, selectivity, and efficacy for its biological target. The linker's length, flexibility, and chemical nature dictate the spatial orientation of the critical binding groups, thereby governing the ligand-receptor interaction.

Variation in the Linker Length and Flexibility

The length and flexibility of the linker are critical parameters in the design of bioactive molecules. These properties determine the ability of the ligand to adopt an optimal conformation for binding to its receptor. nih.gov The linker must be long enough to span the distance between key interaction points on the receptor but not so long that it introduces an entropic penalty upon binding or allows for unproductive binding modes.

Increasing the length of a linker can enhance the ability of a molecule to bind to its target, but this is not always a linear relationship. nih.govacs.org For instance, in a series of multivalent targeting constructs, both linker length and flexibility were found to significantly influence binding avidity and specificity. nih.govacs.org Mathematical modeling has shown that for divalent ligands, there is an optimal linker length that maximizes the avidity of the interaction. elsevierpure.com Shorter linkers can increase the effective concentration of the binding moiety, while excessively long and flexible linkers might lead to a decrease in binding events due to entanglement or shrouding of the ligand. researchgate.net

In the case of piperidine-based ligands, the length of the alkyl chain connecting the piperidine ring to another pharmacophoric group has been shown to be a key determinant of biological activity. For example, in a series of dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists, the extension of the alkyl linker length from two to four carbons led to a decrease in affinity for the H3 receptor among certain tert-butyl analogues. nih.gov This suggests that a shorter linker is preferred for optimal interaction with this particular receptor.

The flexibility of the linker is also a crucial factor. A rigid linker can pre-organize the pharmacophores into a bioactive conformation, which can lead to a higher affinity due to a lower entropic cost of binding. However, a more flexible linker may allow the ligand to adapt to different conformations of the receptor or to bind to multiple receptor subtypes. acs.org Studies on glycine-serine linkers in multidomain proteins have shown that the flexibility can be tuned by altering the amino acid composition, which in turn affects the effective concentration and interaction of the linked domains. acs.org For piperidine-containing compounds, the introduction of unsaturation in the linker, such as a double bond, can increase rigidity and has been observed to enhance potency in some cases. dndi.org

The table below illustrates hypothetical variations in linker length and flexibility for 4-(3,4-dimethoxybenzoyl)piperidine analogues and their potential impact on biological activity, based on general principles of medicinal chemistry.

| Linker Modification | Potential Impact on Biological Activity | Rationale |

| Shortening the Linker (e.g., direct amide bond) | May increase rigidity and could enhance affinity if the optimal distance between pharmacophores is short. | Reduces conformational freedom, potentially locking the molecule in a more bioactive conformation. |

| Lengthening the Linker (e.g., adding methylene (B1212753) units) | Could allow for reaching distant binding pockets. However, excessive length may decrease affinity due to increased entropy loss upon binding. nih.gov | Provides greater conformational flexibility to explore the receptor binding site. |

| Introducing Rigidity (e.g., double bond, cyclic structure) | Can pre-organize the molecule into a bioactive conformation, potentially increasing affinity. dndi.org | Reduces the entropic penalty of binding. |

| Increasing Flexibility (e.g., replacing a rigid linker with a flexible chain) | May allow for better adaptation to the receptor's binding pocket, potentially increasing affinity or altering selectivity. acs.org | Accommodates induced-fit models of ligand-receptor binding. |

Heterocyclic Ring Incorporations within the Linker

Heterocyclic rings can serve as rigid spacers, helping to orient the key pharmacophoric groups in a specific and productive manner. For instance, replacing a flexible alkyl chain with a piperazine (B1678402) or piperidine ring can significantly alter the compound's activity and selectivity. nih.govnih.govacs.org In a study of histamine H3 and sigma-1 receptor antagonists, the replacement of a piperazine ring with a piperidine ring in the linker region was identified as a critical structural element for dual activity. acs.org This modification dramatically increased the affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor. acs.org

Furthermore, the nitrogen atoms within heterocyclic linkers like piperazine can act as hydrogen bond acceptors or can be protonated at physiological pH, introducing a positive charge that may interact with negatively charged residues in the receptor binding site. nih.gov However, such interactions are not always favorable. Molecular docking studies of benzoyl and cinnamoyl piperazine and piperidine amides as tyrosinase inhibitors revealed that the protonated amino group of the benzylpiperazine linker could lead to unfavorable electrostatic interactions with a positively charged arginine residue near the catalytic site, resulting in reduced potency compared to the corresponding benzylpiperidine analogues. nih.gov

The incorporation of other heterocyclic systems, such as pyridine, can also significantly influence biological activity. benthamscience.com Pyridine and piperidine nuclei are considered essential heterocyclic systems in drug discovery and are often incorporated into molecular scaffolds to modulate their pharmacological properties. benthamscience.com

Below is a table summarizing the potential effects of incorporating various heterocyclic rings into the linker of 4-(3,4-dimethoxybenzoyl)piperidine analogues.

| Heterocyclic Linker | Potential Biological Implications | Rationale |

| Piperazine | Can introduce a basic center, potentially forming salt bridges with acidic residues in the receptor. May alter selectivity and physicochemical properties. nih.govnih.gov | The second nitrogen atom can be protonated, influencing solubility and receptor interactions. |

| Piperidine | Can act as a rigid scaffold to control the orientation of substituents. The basic nitrogen can be a key interaction point. acs.org | Offers a defined three-dimensional structure and a site for hydrogen bonding or ionic interactions. |

| Pyridine | Introduces an aromatic system that can participate in π-π stacking interactions. The nitrogen atom can act as a hydrogen bond acceptor. benthamscience.com | Aromaticity and the presence of a heteroatom provide unique electronic and steric properties. |

| Oxadiazole | Can act as a bioisostere for an amide or ester group, potentially improving metabolic stability and modulating electronic properties. mdpi.com | Offers a dipole moment and hydrogen bond accepting capabilities. |

| Triazole | Can form hydrogen bonds and coordinate with metal ions. It is a stable and often metabolically robust linker. | Provides a rigid, planar structure with defined vectors for substituent attachment. |

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its biological activity. A ligand must adopt a specific conformation, often referred to as the "bioactive conformation," to bind effectively to its biological target. nih.govuni-tuebingen.de Conformational analysis, therefore, is a critical component of structure-activity relationship studies, providing insights into the spatial arrangement of atoms and functional groups that are required for optimal receptor interaction.

Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict the likely binding modes and bioactive conformations of ligands. nih.govresearchgate.net These studies can help to rationalize observed structure-activity relationships and guide the design of new analogues with improved potency and selectivity. For example, molecular modeling studies on pyrimidinylpiperazine derivatives with sedative-hypnotic activity were used to propose a pharmacophore model that described the key features and their spatial arrangement necessary for binding to the hypothetical receptor. nih.gov

The bioactive conformation is not necessarily the lowest energy conformation of the molecule in solution. The energy penalty required to adopt the bioactive conformation must be offset by the favorable energy gained from the ligand-receptor interactions. Therefore, designing molecules that are pre-disposed to adopt the bioactive conformation (i.e., have a low-energy conformation that is close to the bioactive one) can lead to an increase in binding affinity. This can be achieved by introducing conformational constraints, such as rigid linkers or cyclic structures, as discussed in the previous sections.

In the context of 4-(3,4-dimethoxybenzoyl)piperidine analogues, the relative orientation of the 3,4-dimethoxyphenyl group and the piperidine ring is crucial. This orientation is dictated by the torsion angles of the linker. The bioactive conformation would likely position the dimethoxybenzoyl moiety in a specific pocket of the receptor, allowing for key interactions, such as hydrogen bonding from the methoxy (B1213986) groups and hydrophobic interactions from the phenyl ring. Simultaneously, the piperidine nitrogen, likely protonated at physiological pH, would be positioned to form an ionic bond or a strong hydrogen bond with a corresponding acidic residue on the receptor. Understanding the preferred spatial arrangement of these key functional groups is paramount for the rational design of more potent and selective analogues.

Preclinical Pharmacological and Biological Investigations

Mechanistic Studies of Cellular Responses

Intracellular Signaling Pathway ElucidationThere are no available studies that explore the impact of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride on intracellular signaling pathways or elucidate its mechanism of action at the cellular level.

Based on a comprehensive search of available scientific literature, there is currently no specific published data available for the compound "this compound" that directly addresses the topics outlined in the requested article structure.

The search did not yield any preclinical studies or in vitro evaluations detailing this specific compound's effects on:

Cell cycle regulation and apoptosis induction

Gene expression modulation

Cellular uptake and subcellular localization

Antiproliferative activity in cancer cell lines

Anti-inflammatory responses in cellular models

Neuropharmacological effects in neural cell cultures

While research exists for structurally related molecules containing piperidine (B6355638) or benzoyl moieties, the user's strict instruction to focus solely on "this compound" prevents the inclusion of such data. Extrapolating findings from different, albeit related, compounds would be scientifically inaccurate and would violate the core requirements of the request.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. Further research and publication on this specific compound are needed before such an article can be written.

In Vitro Efficacy Evaluation in Disease Models

Cardiotonic Activity in Preclinical Cellular Assays

An extensive review of scientific literature and preclinical research databases reveals a notable absence of published studies on the cardiotonic activity of this compound in preclinical cellular assays. Standard in vitro models for assessing cardiotonic effects, such as primary cardiomyocyte cultures or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), have not been documented in the context of this specific compound. Consequently, there is no available data to report on its effects on cardiomyocyte contractility, calcium transients, or electrophysiological parameters at a cellular level.

Preclinical In Vivo Pharmacological Assessment

Similarly, a comprehensive search for in vivo preclinical data for this compound yielded no specific results. The following sections detail the lack of available information in key areas of in vivo pharmacological assessment.

Animal Models for Disease Pathophysiology

There are no published studies detailing the use of this compound in any animal models of disease. This includes, but is not limited to, models of cardiovascular, neurological, or metabolic disorders. Therefore, its potential therapeutic efficacy in any disease state remains unevaluated in a preclinical in vivo setting.

Pharmacodynamic Biomarker Evaluation in Preclinical Species

Consistent with the absence of in vivo studies, there is no information available regarding the evaluation of pharmacodynamic biomarkers for this compound in any preclinical species. Research on dose-response relationships, target engagement, or downstream biological effects of the compound in animal models has not been reported.

Exploratory Studies of Biological Impact in Organ Systems

No exploratory in vivo studies have been published that investigate the biological impact of this compound on various organ systems. Data on its cardiovascular, respiratory, central nervous system, or other systemic effects in preclinical species are not available in the current body of scientific literature.

Comparative Analysis with Related Piperidine and Dimethoxybenzoyl Scaffolds

While the piperidine and dimethoxybenzoyl moieties are present in numerous pharmacologically active compounds, a direct comparative analysis of this compound with related structures is not available in published research. The phenyl(piperidin-4-yl)methanone (B1296144) fragment, also known as the benzoylpiperidine fragment, is recognized as a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules. nih.gov However, specific structure-activity relationship (SAR) studies that would allow for a comparative assessment of the title compound's potential activities against its analogs have not been conducted or reported. Therefore, any discussion of its pharmacological profile in relation to similar chemical scaffolds would be entirely speculative.

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design Approaches

Ligand-based drug design methods are utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activities is available. researchgate.net These approaches analyze the structural features of active compounds to derive a model that explains their biological effects.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgijpsr.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ijnrd.org For piperidine (B6355638) derivatives, QSAR studies have been successfully employed to predict various activities, from toxicity to receptor binding affinity. tandfonline.comnih.govmdpi.com

A typical QSAR study involves calculating a wide range of molecular descriptors for a set of compounds, which can be categorized as constitutional, topological, electronic, and steric, among others. ijnrd.org Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN), are then used to build a model that links these descriptors to the observed activity. ijnrd.orgnih.gov For instance, a QSAR model for a series of 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists was developed using a neural network approach, correlating analgesic activities with four selected molecular descriptors. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the structural optimization of existing leads. nih.govnih.gov

Table 1: Example of Descriptors Used in a Hypothetical QSAR Study of Piperidine Analogs

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and binding to hydrophobic pockets. |

| Electronic | Dipole Moment | Influences electrostatic interactions with the target receptor. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its fit within a binding site. |

| Topological | Wiener Index | Describes molecular branching and can relate to overall molecular shape. |

The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. tandfonline.com A validated QSAR model can then be used to screen virtual libraries of piperidine-containing compounds to prioritize those with the highest predicted activity for synthesis and experimental testing.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. dovepress.combenthamdirect.com A pharmacophore model does not represent a real molecule or a collection of atoms but rather an abstract concept of the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers. researchgate.net

For a series of active piperidine derivatives, a pharmacophore model can be generated by superimposing the low-energy conformations of these molecules and identifying the common chemical features that are spatially conserved. researchgate.net This process can be performed by various software programs that utilize algorithms to identify these common features and generate a 3D hypothesis. benthamdirect.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, a process known as virtual screening. tandfonline.com This approach has been successfully applied to discover new piperidine-based inhibitors for various targets, such as histone deacetylase 6 (HDAC6). mdpi.com The identified "hits" from virtual screening are then subjected to further computational analysis, like molecular docking, before being selected for experimental validation. tandfonline.com

Table 2: Common Pharmacophoric Features for a Hypothetical Receptor Target

| Pharmacophoric Feature | Description | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | An atom or group with a lone pair of electrons (e.g., carbonyl oxygen). | Forms hydrogen bonds with donor groups in the receptor. |

| Hydrogen Bond Donor (HBD) | An atom with an attached hydrogen (e.g., amine or hydroxyl group). | Forms hydrogen bonds with acceptor groups in the receptor. |

| Hydrophobic (HY) | A non-polar group (e.g., an alkyl or aryl group). | Engages in van der Waals and hydrophobic interactions. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., phenyl ring). | Participates in π-π stacking or cation-π interactions. |

| Positive Ionizable (PI) | A group that can carry a positive charge (e.g., a protonated amine). | Forms ionic bonds or salt bridges with negatively charged residues. |

Structure-Based Drug Design Approaches

When the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design methods can be employed. nih.gov These techniques use the structural information of the target's binding site to design and predict the binding of ligands.

Molecular Docking to Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netstudysmarter.co.uk The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.gov This method is instrumental in understanding the molecular basis of ligand-receptor interactions and is widely used for virtual screening and lead optimization. ijcap.in

For 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, molecular docking could be used to predict its binding mode within a specific target's active site. The piperidine ring, the dimethoxybenzoyl group, and the protonated nitrogen would be analyzed for their potential interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with the amino acid residues of the binding pocket. iaanalysis.com Studies on other piperidine derivatives have successfully used molecular docking to elucidate binding modes and guide the design of more potent analogs for targets like the dopamine (B1211576) receptor D2 and pyruvate (B1213749) dehydrogenase kinase. niscpr.res.inresearchgate.net

Table 3: Hypothetical Molecular Docking Results for a Piperidine Analog

| Parameter | Value/Description |

| Target Protein | Hypothetical Kinase XYZ |

| PDB ID | 9XYZ |

| Ligand | 4-(3,4-Dimethoxybenzoyl)piperidine |

| Docking Score (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | Amine N-H with Asp145; Carbonyl O with Lys72 |

| Hydrophobic Interactions | Dimethoxybenzoyl ring with Phe80, Leu130 |

| Electrostatic Interactions | Protonated Piperidine N+ with Asp145 |

The results from docking simulations provide a static snapshot of the binding event and are crucial for generating hypotheses about structure-activity relationships, which can then be tested experimentally. nih.gov

Molecular Dynamics Simulations for Binding Affinity Prediction

While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the ligand-receptor complex over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the system, providing a trajectory that reveals the conformational changes and stability of the complex. nih.gov This technique is invaluable for refining docking poses, assessing the stability of ligand-protein interactions, and calculating more accurate binding free energies. mdpi.comdntb.gov.ua

An MD simulation of this compound bound to its target would reveal the stability of the predicted docking pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess conformational stability. frontiersin.org Furthermore, MD simulations can provide detailed information on the role of water molecules in the binding site and can help in calculating binding free energies using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). frontiersin.org

Table 4: Representative Metrics from a Hypothetical MD Simulation

| Metric | Description | Typical Interpretation for a Stable Complex |

| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms from the initial docked pose. | Low and stable fluctuation (e.g., < 2 Å) indicates the ligand remains bound in a consistent pose. |

| Protein RMSD | Root Mean Square Deviation of the protein's backbone atoms. | Reaches a stable plateau, indicating the overall protein structure is not destabilized by ligand binding. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy (>75%) suggests a strong and stable interaction. |

| Binding Free Energy (ΔG_bind) | Calculated using methods like MM/PBSA or MM/GBSA. | A more negative value indicates a stronger predicted binding affinity. |

De Novo Design and Scaffold Hopping Approaches

Beyond analyzing and modifying existing compounds, computational chemistry offers strategies for designing entirely new molecules or significantly altering existing chemical scaffolds.

De novo drug design refers to the computational generation of novel molecular structures from scratch, tailored to fit the constraints of a target's binding site. nih.govdeeporigin.com These methods can be atom-based, where molecules are built atom-by-atom, or fragment-based, where pre-defined chemical fragments are placed in the active site and linked together. nih.govcreative-biostructure.com For a target of interest, a de novo design algorithm could potentially generate novel molecules incorporating a piperidine-like scaffold that are optimized for binding affinity and other desired properties. ijpsonline.com

Scaffold hopping, on the other hand, is a strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule by modifying its central core structure. nih.govbhsai.org This is particularly useful for improving pharmacokinetic properties, exploring new chemical space, or circumventing existing patents. Starting with a molecule like 4-(3,4-Dimethoxybenzoyl)piperidine, scaffold hopping algorithms could suggest replacing the piperidine ring with other cyclic systems (e.g., pyrrolidine, morpholine, or azepane) while maintaining the spatial arrangement of the key interacting groups (the benzoyl moiety and the basic nitrogen). rsc.orguniroma1.it Successful scaffold hopping can lead to the discovery of new chemical series with improved drug-like properties. nih.govdundee.ac.uk

Table 5: Potential Scaffold Hops for a Piperidine Core

| Original Scaffold | Potential Replacement Scaffold | Rationale for Hopping |

| Piperidine | Pyrrolidine (5-membered ring) | May alter conformational flexibility and fit in the binding pocket. |

| Piperidine | Morpholine (6-membered ring with oxygen) | Can improve solubility and metabolic stability. |

| Piperidine | Azepane (7-membered ring) | Explores larger conformational space and different vector orientations for substituents. |

| Piperidine | Bicyclic Amine (e.g., tropane) | Introduces greater rigidity and novel 3D shape. |

Prediction of Biological Activity and Selectivity Profiles

Computational chemistry and molecular modeling serve as powerful tools in the early stages of drug discovery to predict the biological activity and selectivity of novel compounds. For derivatives of 4-(3,4-Dimethoxybenzoyl)piperidine, a variety of in silico methods are employed to forecast their potential therapeutic effects and interactions with biological targets. These computational approaches allow for the screening of virtual libraries of compounds against numerous targets, thereby prioritizing synthesis and experimental testing of the most promising candidates. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for piperidine derivatives to correlate their structural features with their biological activities. tandfonline.com These models are built upon datasets of compounds with known activities and can predict the potency of new, untested molecules. For instance, QSAR studies on piperidine-containing compounds have been used to predict their anticancer and Akt1 inhibitory activities by analyzing 3D and 2D autocorrelation descriptors. tandfonline.comtandfonline.com Such models can predict the half-maximal inhibitory concentration (IC50) for various cell lines. tandfonline.com

Molecular docking simulations are another key technique used to predict the binding affinity and selectivity of 4-benzoylpiperidine analogs. These simulations place the compound into the three-dimensional structure of a protein target to predict the binding mode and energy. This approach has been instrumental in identifying potential targets for piperidine derivatives, including enzymes, receptors, and ion channels. clinmedkaz.org For example, docking studies have been used to explore the interactions of piperidine-based compounds with targets like the sigma-1 receptor, revealing key amino acid residues crucial for binding. rsc.orgnih.gov

The prediction of broad biological activity spectra is also possible through web-based tools that utilize ligand and descriptor similarity to molecules with known activities. clinmedkaz.org For new piperidine derivatives, these tools can predict a wide range of pharmacological effects, including potential applications in oncology and diseases of the central nervous system. clinmedkaz.org

The following table summarizes the predicted biological activities for analogous piperidine compounds based on computational studies.

| Analogous Compound Class | Predicted Biological Activity | Computational Method | Potential Targets |

| Furan-pyrazole piperidine derivatives | Anticancer, Akt1 inhibition | QSAR | Akt1, OVCAR-8 and HCT116 cancer cell lines |

| General Piperidine derivatives | Cardiotoxicity | QSAR | hERG channels |

| Piperidine/piperazine-based compounds | Sigma-1 receptor agonism | Molecular Docking, Molecular Dynamics | Sigma-1 Receptor |

| Benzofuran piperidine derivatives | Anti-Alzheimer's (Aβ anti-aggregant, AChE inhibition) | Molecular Docking | Aβ monomer, Aβ fibril, Acetylcholinesterase |

Cheminformatics Analysis of Analogous Compounds

Cheminformatics analysis plays a crucial role in understanding the structure-activity relationships (SAR) within a series of chemical compounds. For analogs of 4-(3,4-Dimethoxybenzoyl)piperidine, cheminformatics tools are used to analyze large datasets of molecules to identify key structural features that govern their biological activity and selectivity.

One common approach is the generation and analysis of molecular descriptors. These descriptors quantify various physicochemical and structural properties of the molecules, such as molecular weight, lipophilicity (logP), and topological surface area. By comparing the descriptors of active and inactive compounds, researchers can identify the properties that are most important for a desired biological effect. For example, in QSAR studies of piperidine derivatives, descriptors are selected using genetic algorithms to build predictive models. tandfonline.com

The exploration of chemical space is also a key aspect of cheminformatics. By analyzing the diversity of existing piperidine derivatives and identifying areas of unexplored chemical space, new compounds with novel biological activities can be designed. whiterose.ac.uk This involves the synthesis and analysis of libraries of regio- and diastereoisomers to understand the impact of stereochemistry on activity. whiterose.ac.uk

The following table presents a cheminformatics analysis of key structural features and their predicted impact on the activity of analogous piperidine compounds.

| Structural Feature/Modification | Predicted Impact on Biological Activity | Rationale/Observation from Analogous Compounds |

| Substitution on the piperidine ring | Can significantly alter activity and selectivity. | Studies on various piperidine derivatives have shown that the nature and position of substituents are critical for their biological effects. tandfonline.comnih.gov |

| Nature of the benzoyl moiety | Influences binding to target proteins. | The substituents on the phenyl ring of the benzoyl group can form specific interactions with amino acid residues in the binding pocket of a target. |

| Conformational restriction | Can enhance activity and selectivity. | Introducing rigidity into the piperidine scaffold can pre-organize the molecule into a bioactive conformation, leading to improved binding affinity. tandfonline.com |

| Stereochemistry | Can be a key determinant of biological activity. | Different enantiomers or diastereomers of a compound can have vastly different biological activities and potencies. tandfonline.com |

Advanced Research Techniques and Methodologies

Metabolomics and Proteomics in Preclinical Studies

Metabolomics and proteomics are powerful 'omics' technologies that provide a systems-level understanding of a drug's effect on a biological system. nih.gov In preclinical studies, these approaches are invaluable for elucidating mechanisms of action, identifying potential off-target effects, and discovering safety and efficacy biomarkers. japsonline.commdpi.com

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample, offering a direct functional readout of cellular status. nih.gov In a preclinical study of 4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride, metabolomic analysis of plasma, urine, and tissue samples from animal models would reveal compound-induced alterations in metabolic pathways. nih.gov Such data can provide critical insights into the compound's pharmacological activity and potential toxicities.

Proteomics is the large-scale study of the proteome—the entire set of proteins expressed by an organism. metwarebio.com Preclinical proteomic studies are used to identify the protein targets of a drug candidate and to understand how the compound modulates protein expression and protein-protein interaction networks. nih.govresearchgate.net For this compound, quantitative proteomic techniques, such as mass spectrometry-based approaches, would be employed on cells or tissues treated with the compound to identify proteins whose expression levels or post-translational modifications are significantly altered. This can help confirm the intended mechanism of action and uncover unexpected biological effects. medium.com

A hypothetical preclinical 'omics' study design is outlined below.

| Phase | Objective | Methodology | Sample Type | Potential Insights |

|---|---|---|---|---|

| Metabolic Profiling | To identify metabolic pathways perturbed by the compound. | Untargeted Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). | Plasma, Urine, Liver Tissue | Identification of on-target and off-target metabolic effects; early toxicity signals (e.g., mitochondrial dysfunction). |

| Proteomic Analysis | To identify protein expression changes and potential drug targets. | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) followed by LC-MS/MS. | Target Tissue (e.g., Brain), Cultured Cells | Target engagement confirmation; mechanism of action elucidation; identification of pathways related to efficacy or adverse effects. |

| Chemoproteomics | To directly identify protein binding partners of the compound. | Affinity-based protein profiling using an immobilized or tagged version of the compound. | Cell Lysates, Tissue Homogenates | Direct identification of primary and secondary protein targets; understanding of compound selectivity. japsonline.com |

Advanced Spectroscopic Techniques for Structural Characterization

Unambiguous structural confirmation and characterization are critical for any chemical entity undergoing preclinical evaluation. Advanced spectroscopic techniques provide atomic-level detail about the molecule's constitution, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. ipb.pt One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) experiments would be used to provide a complete and unambiguous assignment of all proton and carbon signals in the this compound structure.

¹H NMR: Would confirm the presence of key structural motifs, including the protons on the dimethoxy-substituted benzene (B151609) ring, the two distinct methoxy (B1213986) groups, and the protons of the piperidine (B6355638) ring. The complexity of the signals for the piperidine protons can also provide information about the ring's conformational dynamics. researchgate.net

¹³C NMR: Would identify all unique carbon atoms, including the carbonyl carbon of the benzoyl group, the aromatic carbons, the methoxy carbons, and the carbons of the piperidine ring.

2D NMR: Techniques like HMBC would be crucial to confirm the connectivity between the benzoyl group and the piperidine ring at the C-4 position.

The table below shows the predicted ¹H and ¹³C NMR chemical shifts for the core structure.